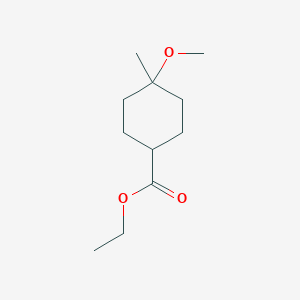
Ethyl 4-methoxy-4-methylcyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-methoxy-4-methylcyclohexanecarboxylate is a chemical compound with the molecular formula C₁₁H₂₀O₃ and a molecular weight of 200.27 g/mol . It is primarily used in research and development settings and is not intended for human or veterinary use . This compound is part of the aliphatic cyclic hydrocarbons family and is characterized by its cyclohexane ring structure with various functional groups attached .
Méthodes De Préparation
The synthesis of Ethyl 4-methoxy-4-methylcyclohexanecarboxylate typically involves the esterification of 4-methoxy-4-methylcyclohexanecarboxylic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Ethyl 4-methoxy-4-methylcyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Applications De Recherche Scientifique
Ethyl 4-methoxy-4-methylcyclohexanecarboxylate is used in various scientific research applications, including:
Mécanisme D'action
The mechanism of action of Ethyl 4-methoxy-4-methylcyclohexanecarboxylate involves its interaction with various molecular targets and pathways. The ester functional group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in further biochemical reactions . The cyclohexane ring structure provides stability and rigidity, influencing the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Ethyl 4-methoxy-4-methylcyclohexanecarboxylate can be compared with other similar compounds such as:
Cyclohexane derivatives: These compounds share the cyclohexane ring structure but differ in the functional groups attached, affecting their chemical properties and reactivity.
Methoxy-substituted compounds: These compounds contain methoxy groups, which can affect their solubility, reactivity, and interactions with other molecules.
This compound stands out due to its unique combination of functional groups and cyclic structure, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C11H20O3 |
|---|---|
Poids moléculaire |
200.27 g/mol |
Nom IUPAC |
ethyl 4-methoxy-4-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H20O3/c1-4-14-10(12)9-5-7-11(2,13-3)8-6-9/h9H,4-8H2,1-3H3 |
Clé InChI |
GBSNUZUTAUKPLV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CCC(CC1)(C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


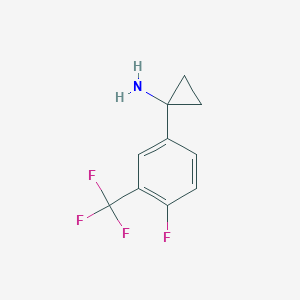
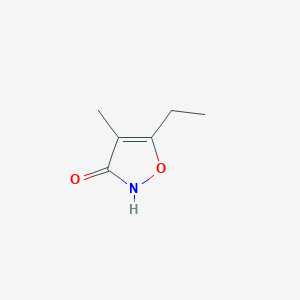
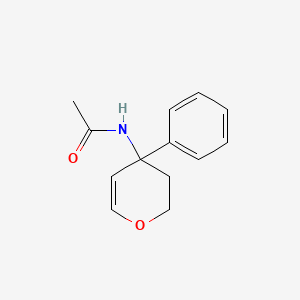

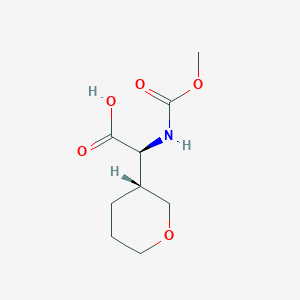
![[1,2,4]Triazolo[1,5-a]pyridine, 5-methyl-2-phenyl-](/img/structure/B15244736.png)
![7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15244741.png)
![2-{[4-(1,2,3-Thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B15244745.png)
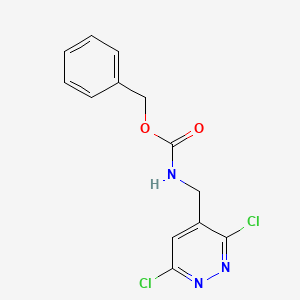
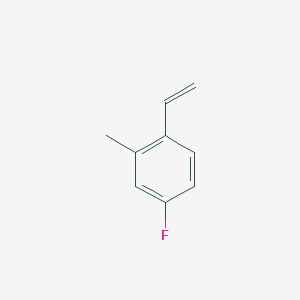
![3-Allyl-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B15244775.png)
![2,3-Dimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-7-carboxamide](/img/structure/B15244783.png)
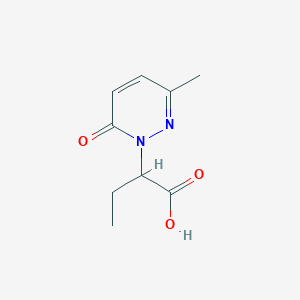
![2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-4-amine](/img/structure/B15244804.png)
